N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide hydrochloride
Description
N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide hydrochloride (CAS: 1185460-15-4) is a substituted propanamide derivative characterized by a 4-amino-2-chlorophenyl group attached to a 2,2-dimethylpropanamide backbone. Its molecular formula is C₁₁H₁₆Cl₂N₂O, with a molecular weight of 263.16 g/mol .
Properties
IUPAC Name |
N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O.ClH/c1-11(2,3)10(15)14-9-5-4-7(13)6-8(9)12;/h4-6H,13H2,1-3H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZUETRVEZTSCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=C1)N)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2-chlorobenzoyl chloride and 2,2-dimethylpropanamide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-amino-2-chlorobenzoyl chloride is added dropwise to a solution of 2,2-dimethylpropanamide in an appropriate solvent, such as dichloromethane, under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorinated aromatic ring can be reduced to form dechlorinated products.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce dechlorinated amides. Substitution reactions can result in a variety of substituted aromatic compounds.
Scientific Research Applications
Anticancer Research
N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide hydrochloride has been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, modifications of similar compounds have demonstrated significant antiproliferative activity against human colorectal cancer cells (HCT-116) and cervical cancer cells (HeLa), with IC50 values suggesting effectiveness comparable to established chemotherapeutics like doxorubicin .
Enzyme Inhibition
The compound is also being explored for its ability to inhibit specific enzymes relevant to disease mechanisms. It has been noted that compounds with similar structures can inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease. This suggests potential applications in neuropharmacology, where modulation of cholinergic signaling is critical .
Antiparasitic Applications
Research indicates that compounds structurally related to this compound may exhibit activity against parasitic infections, particularly Human African trypanosomiasis (sleeping sickness). The exploration of new molecular targets within this context is crucial for developing effective treatments .
Pharmacodynamics and Toxicology
The pharmacological profile of this compound is under investigation to understand its mechanism of action and potential side effects. Toxicological studies are essential for assessing the safety of this compound in therapeutic applications.
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Various derivatives have been synthesized to enhance biological activity or modify pharmacokinetic properties. For instance, the introduction of different substituents on the phenyl ring has been shown to affect the compound's efficacy as an enzyme inhibitor or anticancer agent .
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer properties of modified derivatives based on the structure of this compound, researchers found that certain derivatives exhibited IC50 values in the low micromolar range against HCT-116 cells. This highlights the potential for these compounds as lead candidates in drug development targeting colorectal cancer .
Case Study 2: Enzyme Inhibition Mechanism
A detailed mechanistic study on enzyme inhibition revealed that the binding affinity of this compound to acetylcholinesterase was significantly influenced by its structural configuration. The study utilized molecular docking techniques to elucidate interaction patterns with the active site of the enzyme .
Mechanism of Action
The mechanism of action of N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the replication of certain viruses by interfering with viral DNA synthesis. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
N-(4-Chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide
- Structure: Features a hydroxyl (-OH) group at the 2-position instead of an amino (-NH₂) group.
- Properties : Higher polarity due to the hydroxyl group, as indicated by its PSA (52.82 Ų) and LogP (3.68) , suggesting moderate solubility in polar solvents .
3-Chloro-N-(4-methoxyphenyl)propanamide
- Structure : Contains a methoxy (-OCH₃) group at the 4-position of the phenyl ring.
- Research Findings: Exhibits classical N–H···O hydrogen bonds and C–H···O interactions in its crystal structure, forming chains along the crystallographic axis .
N-(4-Amino-2-methylphenyl)-2,2-dimethylpropanamide Hydrochloride
Variations in the Propanamide Backbone
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide
- Structure : Combines a chlorophenethyl group with an isobutylphenyl-propanamide moiety.
- Synthesis: Prepared via reaction of 2-(3-chlorophenyl)ethan-1-amine with 2-(4-isobutylphenyl)propanoyl chloride, yielding a high-purity product characterized by NMR and mass spectrometry .
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride
Halogen-Substituted Analogs
N-(4-Iodo(3-pyridyl))-2,2-dimethylpropanamide
- Structure : Iodine substituent on a pyridyl ring (CAS: 1358-77-1).
- Synthesis : Prepared via iodination of 2,2-dimethyl-N-(3-pyridyl)propanamide using n-BuLi and iodine in THF at -78°C, achieving 70% yield .
- Applications : Iodinated analogs are often intermediates in cross-coupling reactions for drug discovery .
2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide hydrochloride, also known by its chemical structure and CAS number (1185460-15-4), has garnered attention in the scientific community due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Overview of Biological Activity
The compound is primarily studied for its antimicrobial and antiviral properties. Research indicates that it may inhibit the replication of certain viruses and possess cytotoxic effects against various cancer cell lines. The following subsections provide a detailed look into these biological activities.
Antiviral Activity
Recent studies have highlighted the compound's efficacy against human adenoviruses (HAdVs). A series of substituted derivatives were synthesized and tested for their antiviral properties. Notably:
- Compound 15 showed an IC50 value of 0.27 μM , indicating potent antiviral activity against HAdV while maintaining a CC50 (cytotoxic concentration) of 156.8 μM , suggesting a favorable selectivity index (SI > 100) compared to the standard drug niclosamide .
- Mechanistic studies suggested that certain derivatives target the viral DNA replication process, thereby inhibiting the viral life cycle at multiple stages .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Several studies have reported its antiproliferative effects on different cancer cell lines:
- In vitro assays demonstrated that derivatives of N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide exhibited significant inhibitory actions against HeLa cells with IC50 values ranging from 0.69 μM to 11 μM , showcasing their potential as anticancer agents .
- The mechanism of action appears to involve modulation of histone deacetylase (HDAC) activity, which is crucial for cancer cell proliferation and survival .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can bind to enzymes involved in viral replication and cancer progression, effectively modulating their activity.
- Receptor Interaction : It may also interact with receptor tyrosine kinases (RTKs), which are critical in various signaling pathways associated with cancer growth and metastasis .
Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide hydrochloride in laboratory settings?
The compound is synthesized by reacting 4-amino-2-chloroaniline with 2,2-dimethylpropanoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. The reaction is typically conducted in anhydrous dichloromethane or similar solvents under reflux conditions to ensure complete conversion. Post-synthesis purification involves recrystallization or column chromatography to isolate the hydrochloride salt .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : To confirm the aromatic proton environment, amide linkage, and substituent positions.
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
- IR Spectroscopy : To identify functional groups (e.g., N-H stretching in the amide, C=O vibrations).
- X-ray Diffraction : Optional for resolving crystal structure and hydrogen-bonding networks .
Q. What are common chemical modifications to explore structure-activity relationships (SAR)?
- Electrophilic Substitution : Introduce halogens or nitro groups at the aromatic ring to study electronic effects.
- Reduction : Convert the amide to an amine to assess bioactivity changes.
- Derivatization : Attach alkyl/aryl groups to the dimethylpropanamide moiety to evaluate steric influences .
Advanced Research Questions
Q. How can Buchwald-Hartwig amination improve synthesis efficiency and purity?
Palladium-catalyzed cross-coupling (e.g., Pd2(dba)3 with S-Phos ligand) enables selective amidation under mild conditions. Key parameters include:
Q. How does X-ray crystallography reveal electronic delocalization in the amide group?
Bond length analysis (e.g., C=O at ~1.24 Å and C-N at ~1.33 Å) indicates partial double-bond character due to resonance stabilization. The dihedral angle between the amide and aromatic ring (~85°) suggests limited conjugation, which impacts reactivity and intermolecular interactions (e.g., hydrogen bonding with O-H or N-H groups) .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
- Assay Standardization : Use consistent cell lines/microbial strains and positive controls (e.g., doxorubicin for anticancer assays).
- Purity Validation : Ensure >95% purity via HPLC and elemental analysis.
- Orthogonal Assays : Combine MIC (Minimum Inhibitory Concentration) with apoptosis assays (e.g., Annexin V staining) to cross-validate mechanisms.
- SAR Studies : Compare analogs (e.g., halogenated derivatives) to isolate structural determinants of activity .
Methodological Considerations
Designing experiments to assess pharmacokinetic properties:
- In Vitro ADME : Use Caco-2 cell monolayers for permeability studies and liver microsomes for metabolic stability.
- Plasma Protein Binding : Employ equilibrium dialysis to quantify unbound fractions.
- Solubility : Perform shake-flask assays in biorelevant media (e.g., FaSSIF/FeSSIF) .
Addressing synthetic challenges in scaling up:
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic reactions.
- Process Analytical Technology (PAT) : Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy.
- Design of Experiments (DoE) : Statistically optimize variables (e.g., temperature, stoichiometry) to maximize yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
